molecular formula C15H18 B15177621 Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- CAS No. 717099-35-9

Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)-

Katalognummer: B15177621
CAS-Nummer: 717099-35-9
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: BEHBBKCBARHMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(221)hept-2-ene, 5-(2-phenylethyl)- is a bicyclic compound with a unique structure that includes a bicycloheptene core and a phenylethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The phenylethyl group can be introduced through subsequent functionalization reactions, such as Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction efficiency. The purification process typically involves distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated bicyclic compound.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and advanced materials due to its rigid bicyclic structure.

Wirkmechanismus

The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting their activity. The phenylethyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: Lacks the phenylethyl substituent, making it less hydrophobic and potentially less active in biological systems.

    Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, which can undergo different chemical reactions compared to the phenylethyl group.

    Ethyl bicyclo(2.2.1)hept-2-ene-5-carboxylate: Contains an ester group, which can be hydrolyzed to form carboxylic acids.

Uniqueness

Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

717099-35-9

Molekularformel

C15H18

Molekulargewicht

198.30 g/mol

IUPAC-Name

5-(2-phenylethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C15H18/c1-2-4-12(5-3-1)6-8-14-10-13-7-9-15(14)11-13/h1-5,7,9,13-15H,6,8,10-11H2

InChI-Schlüssel

BEHBBKCBARHMJQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.